BenchChemオンラインストアへようこそ!

4-(2-Oxopropyl)-1H-tetrazol-5-one

Physicochemical property comparison Structural isomer differentiation Procurement quality control

4-(2-Oxopropyl)-1H-tetrazol-5-one (CAS 202415-39-2) is a differentiated tetrazol-5-one carboxylic acid bioisostere featuring an N1-(2-oxopropyl) substituent. Unlike classical 1H-tetrazoles or its 5-substituted isomer (CAS 13616-38-1), the 5-oxo oxidation state and ketone handle provide distinct physicochemical properties (MW 142.12, LogP -1.93, density 1.636 g/cm³) and enable downstream derivatization via reductive amination, oxime formation, or Grignard addition. Supported by Duncton scalable synthesis routes and crystallographic validation in PPARγ ligand-binding domain engagement (2.3 Å resolution), this scaffold is purpose-built for focused bioisostere screening libraries, fragment-based partial agonist design, and PROTAC linker conjugation where metabolic resilience is critical.

Molecular Formula C4H6N4O2
Molecular Weight 142.118
CAS No. 202415-39-2
Cat. No. B2766199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxopropyl)-1H-tetrazol-5-one
CAS202415-39-2
Molecular FormulaC4H6N4O2
Molecular Weight142.118
Structural Identifiers
SMILESCC(=O)CN1C(=O)NN=N1
InChIInChI=1S/C4H6N4O2/c1-3(9)2-8-4(10)5-6-7-8/h2H2,1H3,(H,5,7,10)
InChIKeyUPSCHLGKPUGLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Oxopropyl)-1H-tetrazol-5-one (CAS 202415-39-2): Core Chemical Identity and Procurement Baseline


4-(2-Oxopropyl)-1H-tetrazol-5-one, also indexed as 1-(2-oxopropyl)-1,2-dihydro-5H-tetrazol-5-one (CAS 202415-39-2), is a heterocyclic compound belonging to the tetrazol-5-one (tetrazolone) subclass . It features a 2-oxopropyl substituent at the N1 position of the tetrazol-5-one ring, with a molecular formula of C₄H₆N₄O₂, molecular weight of 142.12 g/mol, and a density of 1.636 g/cm³ (calculated) . The tetrazol-5-one scaffold is recognized as a carboxylic acid bioisostere, with the 5-oxo group conferring distinct electronic and hydrogen-bonding properties relative to classical 1H-tetrazoles [1]. While this specific compound has limited published targeted biological profiling, its substitution pattern places it at the intersection of two structurally pivotal motifs: the oxopropyl ketone functionality for further derivatization and the tetrazolone ring as a metabolically resilient acid mimic.

Why 4-(2-Oxopropyl)-1H-tetrazol-5-one Cannot Be Interchanged with Common Tetrazole Analogs


Tetrazole-containing compounds are frequently treated as interchangeable carboxylic acid bioisosteres in drug discovery, yet the specific N1-(2-oxopropyl) substitution and 5-oxo oxidation state of 4-(2-oxopropyl)-1H-tetrazol-5-one produce a distinct physicochemical and spatial profile that diverges meaningfully from its closest structural relatives . Simple replacement with 5-(2-oxopropyl)-1H-tetrazole (CAS 13616-38-1) alters molecular weight, density, LogP, the position of the oxopropyl group relative to the heterocycle, and the hydrogen-bond donor/acceptor inventory . Likewise, substituting an unsubstituted tetrazol-5-one or a classical 1H-tetrazole forgoes the ketone moiety available for downstream conjugation or target engagement. The patent literature explicitly distinguishes tetrazolones from classical tetrazoles on the basis of lowered calculated logP and distinct electronic stabilization at the N4 position, enabling 1,4-disubstitution patterns not readily accessible with unoxidized tetrazoles [1]. These are not cosmetic differences; in SAR-driven procurement, they can determine whether a compound engages a target, survives metabolic clearance, or is synthetically tractable for library expansion.

Quantitative Differentiation Evidence for 4-(2-Oxopropyl)-1H-tetrazol-5-one (CAS 202415-39-2)


Molecular Weight and Density Differentiation from the C5-Substituted Isomer 5-(2-Oxopropyl)-1H-tetrazole

4-(2-Oxopropyl)-1H-tetrazol-5-one (CAS 202415-39-2) possesses a molecular weight of 142.12 g/mol and a density of 1.636 g/cm³, attributable to the additional oxygen atom in the tetrazol-5-one ring . By contrast, its closest structural analog, 5-(2-oxopropyl)-1H-tetrazole (CAS 13616-38-1), has a molecular weight of 126.12 g/mol and a predicted density of 1.343 g/cm³ . The MW difference of 16 Da and the density difference of +0.293 g/cm³ provide unambiguous identity confirmation by LC-MS or density measurement, preventing procurement or inventory mix-ups between these two readily confused isomers.

Physicochemical property comparison Structural isomer differentiation Procurement quality control

Tetrazol-5-one Scaffold Lowers Calculated logP Relative to Classical 1H-Tetrazole Bioisosteres

According to US Patent 9,439,888 B2, when the nitrogen at the 4-position of a tetrazol-5-one (tetrazolone) is unsubstituted, the scaffold can lower the calculated octanol-water partition coefficient (clogP) compared to a classical 1H-tetrazole, while maintaining a comparable pKa [1]. For 4-(2-oxopropyl)-1H-tetrazol-5-one specifically, the measured LogP is -1.93 , which is substantially lower than the LogP range of ~ -0.7 to +0.5 reported for 5-(2-oxopropyl)-1H-tetrazole (the C5-substituted, non-oxidized isomer) [2]. This difference positions the tetrazolone as a more hydrophilic acid bioisostere, which can be advantageous when target engagement requires lower passive membrane permeability or when reducing hERG-related lipophilicity is desired.

Carboxylic acid bioisostere Lipophilicity modulation Drug design scaffold selection

N1-(2-Oxopropyl) Substitution Enables Distinct Spatial Orientation Versus C5-Tetrazole Derivatives in PPARγ Binding Context

The target compound bears the 2-oxopropyl group at the N1 position of the tetrazol-5-one ring, whereas the structurally related antidiabetic tetrazole series described by Momose and Maekawa (2002) employs 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives, where the pharmacophoric substituent is attached at the C5 carbon of the tetrazole ring [1]. The Maekawa series achieved PPARγ agonism with EC₅₀ = 6.75 nM in transactivation assays [1]. In contrast, a separate class of N-substituted tetrazoles (compounds T1, T2, T3) studied by de Paula et al. (2021) bound PPARγ with IC₅₀ values in the micromolar range (5–20 μM) [2]. Although no direct PPARγ data exist for 4-(2-oxopropyl)-1H-tetrazol-5-one, its N1-substitution pattern is topologically analogous to the de Paula T-series rather than the C5-substituted Momose-Maekawa series, predicting a distinct binding trajectory. The crystal structure of PPARγ-LBD in complex with compound T2 (PDB: 7LOT) revealed that the tetrazole ring makes favorable interactions with the polar arm of the receptor binding pocket [2], a binding mode inaccessible to C5-substituted tetrazoles.

PPARgamma ligand design N-substituted tetrazolone Binding mode differentiation

Scalable Synthesis of Tetrazol-5-ones from Carboxylic Acid Chloride Precursors Enables Library Diversification

Duncton and Singh (2016) demonstrated a one-pot, scalable synthesis of tetrazol-5-ones from acid chlorides using azidotrimethylsilane, achieving yields of 14–94% across aryl-, heteroaryl-, alkenyl-, and alkyl-substituted substrates, with no reduction in yield on scale-up to 20–36 g [1]. This method was successfully applied to late-stage functionalization of marketed drugs (aspirin, indomethacin, probenecid, telmisartan, bexarotene, niacin, and the BG-12 active metabolite) to produce their tetrazolone congeners [1]. While 4-(2-oxopropyl)-1H-tetrazol-5-one is not explicitly synthesized in this study, its structure is derivable from the corresponding acid chloride (3-oxobutanoyl chloride or its protected equivalent) via this general route, implying that the compound can be accessed through a robust, scalable, and literature-validated synthetic strategy. In contrast, the C5-substituted isomer 5-(2-oxopropyl)-1H-tetrazole typically requires [3+2] cycloaddition of a nitrile with sodium azide, a route that may be less tolerant of the ketone functionality.

Tetrazolone synthesis Late-stage functionalization Scalable chemistry

Tetrazolone Bioisostere of Telmisartan (R941000) Demonstrates Comparable Oral Bioavailability and Extended Half-Life

A direct pharmacokinetic comparison of R941000, a tetrazolone congener of telmisartan, versus telmisartan itself was conducted in rats [1]. R941000 demonstrated comparable or modestly improved PK parameters: oral bioavailability 64.7% vs. 59.2%, total exposure (AUC) 2610 ng·h/L vs. 1850 ng·h/L, predicted clearance 4.51 mL/min vs. 7.23 mL/min, and terminal half-life 5.37 h vs. 3.64 h [1]. The volume of distribution at steady state was essentially equivalent (1.67 L/kg vs. 1.59 L/kg). This study provides direct in vivo evidence that the tetrazolone group can serve as a viable carboxylic acid bioisostere, preserving or modestly enhancing pharmacokinetic properties. While the telmisartan scaffold differs structurally from 4-(2-oxopropyl)-1H-tetrazol-5-one, the bioisostere principle is scaffold-independent: the tetrazol-5-one moiety itself, rather than the specific substitution pattern, confers the PK-relevant properties.

Tetrazolone pharmacokinetics Carboxylic acid bioisostere validation In vivo bioisostere performance

Highest-Confidence Application Scenarios for 4-(2-Oxopropyl)-1H-tetrazol-5-one Based on Available Evidence


Carboxylic Acid Bioisostere Screening Library Component for Oral Drug Discovery Programs

4-(2-Oxopropyl)-1H-tetrazol-5-one is suitable for inclusion in focused carboxylic acid bioisostere screening libraries. The tetrazol-5-one scaffold has been validated in vivo through the R941000-telmisartan comparison, which demonstrated that tetrazolone replacement of a carboxylic acid can preserve oral bioavailability (64.7% vs. 59.2%) while extending half-life by approximately 47% (5.37 h vs. 3.64 h) [1]. Procurement for bioisostere library construction is supported by the Duncton scalable synthesis route, which provides a validated path from acid chlorides to tetrazolones at multigram scale with broad substrate tolerance [2].

PPARγ Partial Agonist Fragment or Scaffold-Hopping Starting Point

Based on the de Paula et al. (2021) crystallographic evidence that N-substituted tetrazoles bind the PPARγ ligand-binding domain at the polar arm with a distinct trajectory from classical thiazolidinediones [3], 4-(2-oxopropyl)-1H-tetrazol-5-one can serve as a fragment or core scaffold in PPARγ partial agonist design. The N1-substitution pattern of this compound aligns with the de Paula T-series, which was confirmed to engage PPARγ by X-ray crystallography at 2.3 Å resolution. This application is specifically recommended when the goal is partial agonism with reduced adipogenic liability, in contrast to the full agonism profile of C5-substituted tetrazoles such as those in the Momose-Maekawa series (PPARγ EC₅₀ = 6.75 nM) [4].

Synthetic Intermediate for Ketone-Derivatized Tetrazolone Chemical Probes

The 2-oxopropyl group provides a reactive ketone handle for further derivatization via reductive amination, oxime formation, hydrazone synthesis, or Grignard addition, enabling the construction of diverse tetrazolone-containing probe molecules. The Duncton synthetic strategy demonstrates that tetrazolones can be introduced at a late stage onto complex pharmaceutical scaffolds [2], suggesting that 4-(2-oxopropyl)-1H-tetrazol-5-one could be employed as a key intermediate in the synthesis of activity-based probes or PROTAC linker conjugates where the tetrazolone serves as the bioisosteric anchor and the ketone provides the conjugation site.

Physicochemical Reference Standard for Isomer Differentiation in QC/QA Workflows

The orthogonal physicochemical profile of 4-(2-oxopropyl)-1H-tetrazol-5-one (MW 142.12, density 1.636 g/cm³, LogP -1.93) relative to its common isomer 5-(2-oxopropyl)-1H-tetrazole (MW 126.12, density ~1.343 g/cm³, LogP ~ -0.7) provides a straightforward basis for identity confirmation in procurement and inventory management . LC-MS (ΔMW = +16 Da), density measurement (Δ = +0.293 g/cm³), or reverse-phase HPLC retention time comparison (driven by the ~2 log unit difference in LogP) can unambiguously distinguish these compounds, reducing the risk of SAR misassignment due to isomer contamination.

Quote Request

Request a Quote for 4-(2-Oxopropyl)-1H-tetrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.